![molecular formula C12H25ClN2O2 B2766504 tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride CAS No. 1956310-60-3](/img/structure/B2766504.png)
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
“tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1956310-60-3 . It has a molecular weight of 264.8 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride” and its InChI code is "1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 264.8 . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to.Scientific Research Applications
- Indole Precursor : tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride serves as a precursor for synthesizing biologically active natural products. For instance, it can be a stepping stone in the production of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.
- Enyne and Diene Scaffold : The compound contains an alkyne moiety, making it valuable in organic synthesis. Researchers can utilize it as a scaffold to construct more complex molecules. Its straightforward synthesis from commercially available starting materials enhances its practicality .
- Polyimide Modification : tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride could find applications in modifying polyimides. By incorporating this compound, researchers may enhance the solubility, thermal stability, or mechanical properties of polyimide-based materials .
- Protective Function in Polymer Matrices : The compound’s protective role in polymer matrices, particularly in petrochemical wastewater, is significant. It contributes to the thermal stability of the polymer, ensuring its performance under varying conditions .
- Heck Arylation : tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride can be employed in the synthesis of β-aryl-GABA analogues via Heck arylation with arenediazonium salts . This reaction pathway is valuable for creating diverse chemical structures.
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Analytical Chemistry
Catalysis and Fine Chemicals
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
This compound may be a precursor to biologically active natural products
Mode of Action
As a potential precursor to biologically active compounds , it may interact with its targets to induce changes, but the specifics of these interactions are currently unknown.
Biochemical Pathways
Given its potential role as a precursor to biologically active compounds , it may influence several pathways, but further studies are needed to elucidate these effects.
Result of Action
properties
IUPAC Name |
tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLQNCUSLGIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride | |
CAS RN |
1956310-60-3 |
Source
|
Record name | tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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